molecular formula C18H13N3O3S B4723601 6,7-dimethyl-2-(4-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

6,7-dimethyl-2-(4-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B4723601
M. Wt: 351.4 g/mol
InChI Key: OKWKRNPKOVCYJC-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethyl-2-(4-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-2-(4-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, research has suggested that it exerts its biological activities by interacting with specific targets in cells, such as enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For instance, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell walls and membranes.

Advantages and Limitations for Lab Experiments

The advantages of using 6,7-dimethyl-2-(4-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments include its relatively simple synthesis method, its potential for diverse applications, and its ability to exhibit potent biological activities. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on this compound. One potential area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the exploration of its potential applications in other fields, such as energy storage and conversion. Additionally, further research is needed to fully understand its mechanism of action and to identify its specific targets in cells.

Scientific Research Applications

Research on this compound has shown that it has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been found to exhibit anticancer, antifungal, and antibacterial activities. In materials science, it has been used as a building block for the synthesis of organic semiconductors. In catalysis, it has been used as a catalyst for various organic reactions.

properties

IUPAC Name

(2E)-6,7-dimethyl-2-[(4-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-10-7-14-15(8-11(10)2)20-17(22)16(25-18(20)19-14)9-12-3-5-13(6-4-12)21(23)24/h3-9H,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWKRNPKOVCYJC-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
6,7-dimethyl-2-(4-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 2
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6,7-dimethyl-2-(4-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 3
6,7-dimethyl-2-(4-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 4
6,7-dimethyl-2-(4-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 5
6,7-dimethyl-2-(4-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 6
6,7-dimethyl-2-(4-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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